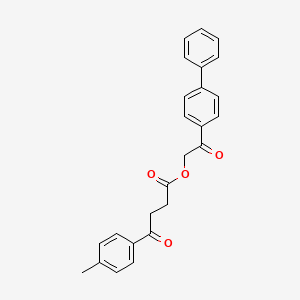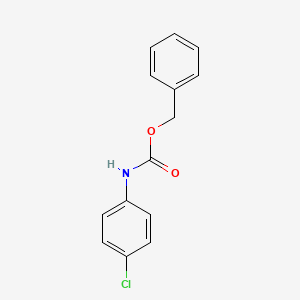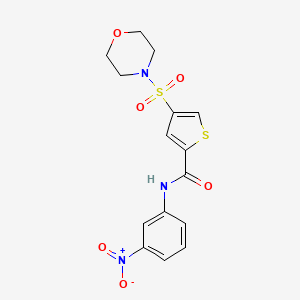
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用机制
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 acts as a competitive inhibitor of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein by binding to the ATP-binding site of the protein. This binding prevents the hydrolysis of ATP, which is required for the opening and closing of the 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein channel. As a result, the transport of chloride ions across the cell membrane is inhibited, leading to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. This reduction in mucus viscosity leads to improved lung function and reduced risk of respiratory infections. Additionally, 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been shown to improve the absorption of nutrients in the digestive system of cystic fibrosis patients.
实验室实验的优点和局限性
One of the advantages of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its high potency and selectivity for 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein inhibition. This compound has been shown to be effective in reducing mucus viscosity and improving lung function in animal models of cystic fibrosis. However, one of the limitations of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
Future research on 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 could focus on improving its solubility and bioavailability through the development of novel formulations. Additionally, further studies could investigate the potential therapeutic applications of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 in other diseases that involve abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Finally, the development of more potent and selective 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide inhibitors could lead to the development of more effective treatments for cystic fibrosis.
合成方法
The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 3-ethylbenzoyl chloride, followed by purification and crystallization. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
科学研究应用
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound has been shown to inhibit the activity of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein, which is responsible for the transport of chloride ions across the cell membrane. Inhibition of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide protein activity can lead to the reduction of mucus viscosity and improved lung function in cystic fibrosis patients.
属性
IUPAC Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGZABRRSOZILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)


![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)
![6-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5184323.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)